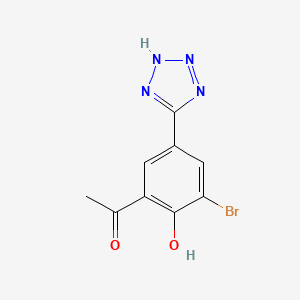
2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that features a unique combination of functional groups, including an acetyl group, a bromine atom, and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of a suitable cyclohexadienone derivative, followed by the introduction of the tetrazole ring through a cyclization reaction. The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of de-brominated products
Substitution: Formation of substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tetrazole ring can enhance binding affinity to certain proteins, while the bromine atom can participate in halogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acetyl-6-chloro-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
- 2-Acetyl-6-fluoro-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
- 2-Acetyl-6-iodo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
Uniqueness
The uniqueness of 2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one lies in the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs.
Eigenschaften
CAS-Nummer |
400008-38-0 |
|---|---|
Molekularformel |
C9H7BrN4O2 |
Molekulargewicht |
283.08 g/mol |
IUPAC-Name |
1-[3-bromo-2-hydroxy-5-(2H-tetrazol-5-yl)phenyl]ethanone |
InChI |
InChI=1S/C9H7BrN4O2/c1-4(15)6-2-5(3-7(10)8(6)16)9-11-13-14-12-9/h2-3,16H,1H3,(H,11,12,13,14) |
InChI-Schlüssel |
XIDMVNQDMGDBSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=CC(=C1)C2=NNN=N2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
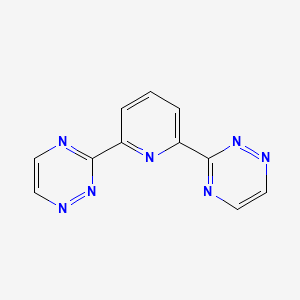

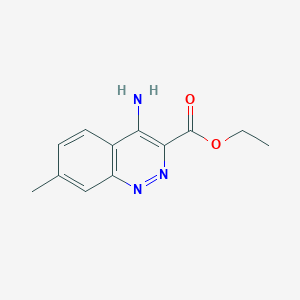

![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)
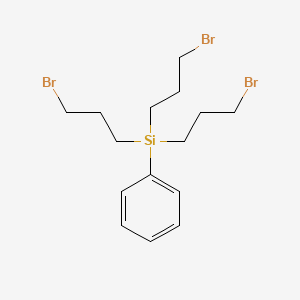
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)
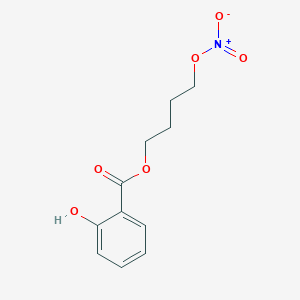
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)
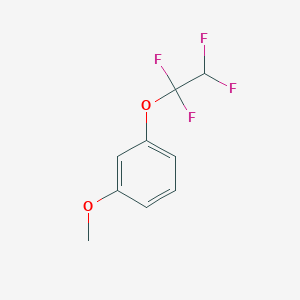
![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)

